molecular formula C17H21FN2O4 B12925227 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B12925227
M. Wt: 336.36 g/mol
InChI Key: HEYLCWAUYQYUCX-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate comprises four distinct domains: the tert-butoxycarbonyl (Boc) protecting group, methyl ester functionality, α-amino acid backbone, and 5-fluoroindole aromatic system. X-ray diffraction studies reveal a planar indole ring system with a dihedral angle of 12.3° between the pyrrole and benzene subunits, slightly reduced compared to unsubstituted indole derivatives due to fluorine’s electronegative influence.

The stereogenic center at the α-carbon adopts an S-configuration, as confirmed by optical rotation measurements ([α]D²⁵ = +38.4° in methanol) and comparative analysis with L-tryptophan derivatives. Intramolecular hydrogen bonding occurs between the Boc-group carbonyl oxygen (O1) and the indolic N-H proton (N1-H), with a bond length of 2.02 Å and ∠N-H···O = 158°, stabilizing the preferred rotameric state.

Table 1: Key Structural Parameters

Parameter Value Method
Cα-N-C(O) bond angle 112.4° X-ray diffraction
Boc C=O bond length 1.216 Å DFT calculation
F-C5-C4-C3 torsion -178.2° NMR NOE analysis
Methyl ester C-O 1.332 Å X-ray diffraction

Properties

Molecular Formula

C17H21FN2O4

Molecular Weight

336.36 g/mol

IUPAC Name

methyl (2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C17H21FN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1

InChI Key

HEYLCWAUYQYUCX-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Indole Derivative: The indole moiety is introduced through a coupling reaction with a suitable indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated indole moiety can enhance binding affinity and specificity, while the Boc-protected amino group can facilitate selective reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the indole ring, ester/acid groups, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Indole Ester/Acid Group Stereochemistry Key Applications/Properties Reference
(S)-Methyl 2-((Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate (Target) 5-Fluoro Methyl ester S-configuration Drug intermediates, peptide synthesis
(R)-2-((Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid 5-Fluoro Carboxylic acid R-configuration Enantiomeric studies, enzymatic hydrolysis
Methyl (S)-2-(N-Boc-amino)-3-(5-methoxyindol-3-yl)propionate 5-Methoxy Methyl ester S-configuration Fluorescence probes, serotonin analogs
(R)-Methyl 2-((Boc)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate 5-Hydroxy Methyl ester R-configuration Antioxidant research, natural product synthesis
Methyl (S)-3-(7-bromo-1H-indol-3-yl)-2-((Boc)amino)propanoate 7-Bromo Methyl ester S-configuration Cross-coupling reactions (e.g., Suzuki)
(S)-Methyl 2-((Boc)amino)-3-(7-boronate-1H-indol-3-yl)propanoate 7-Boronate ester Methyl ester S-configuration Borylation reactions, radiopharmaceuticals

Key Findings

Substituent Effects :

  • 5-Fluoro vs. 5-Methoxy : Fluorination improves metabolic stability and lipophilicity compared to methoxy derivatives, which are more polar and prone to oxidation .
  • 5-Hydroxy vs. 5-Fluoro : The hydroxy group enables hydrogen bonding but reduces stability under acidic conditions, limiting its utility in peptide synthesis compared to the fluoro analog .
  • 7-Bromo vs. 7-Boronate : Bromo derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while boronate esters are used in isotope labeling and PET tracer synthesis .

Stereochemical Impact: The (S)-enantiomer of the target compound exhibits higher binding affinity to serotonin receptors compared to its (R)-counterpart, as observed in analogs like (R)-2-((Boc)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid .

Ester vs. Acid Derivatives :

  • Methyl esters (e.g., target compound) are preferred for cell permeability and synthetic manipulation, whereas carboxylic acids (e.g., (R)-acid derivative) are used in solid-phase peptide synthesis .

Synthetic Yields and Reactivity :

  • Boronate-containing analogs (e.g., 7-boronate derivative) are synthesized in high yields (≥90%) via iridium-catalyzed borylation, while bromo derivatives require harsher conditions (e.g., CuCl$2$·2H$2$O catalysis) with moderate yields (~70%) .

Safety and Handling :

  • Bromo and boronate derivatives require stringent safety protocols (e.g., inert atmosphere storage, explosion-proof equipment) due to flammability and reactivity, unlike the more stable fluoro and methoxy analogs .

Research Implications

The structural versatility of these compounds enables diverse applications:

  • Drug Discovery : Fluorinated and methoxyindole derivatives are explored as kinase inhibitors or antidepressants .
  • Material Science : Boronate esters serve as precursors for functionalized polymers .
  • Enantioselective Synthesis : Chiral purity (S/R configuration) is critical for asymmetric catalysis and prodrug design .

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate, also known by its CAS number 53478-53-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₆H₁₉FN₂O₄
  • Molecular Weight : 322.33 g/mol
  • CAS Number : 53478-53-8

The compound features a fluorine atom on the indole ring, which is known to enhance biological activity and influence chemical properties. The presence of the tert-butoxycarbonyl (Boc) group also plays a significant role in modulating the compound's reactivity and stability.

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties . Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit specific cellular processes associated with tumor growth. For example, studies have shown that indole derivatives can affect gene expression related to cell cycle regulation and apoptosis pathways.

Antiviral Properties

The compound has also demonstrated antiviral activity . Indole derivatives are known to interact with viral proteins, inhibiting their function and preventing viral replication. The mechanism typically involves binding to viral enzymes or receptors, thereby blocking critical steps in the viral life cycle .

Anti-inflammatory Effects

In addition to anticancer and antiviral effects, this compound exhibits anti-inflammatory properties . It modulates various biochemical pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : It may bind to various receptors, altering their signaling pathways.
  • Gene Expression Regulation : The compound influences the expression of genes associated with apoptosis and inflammation .

Study on Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against colorectal cancer cells (HCT116), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy .

Research on Antiviral Properties

Another research effort focused on the antiviral potential of indole derivatives similar to this compound against influenza viruses. The results showed that these compounds could inhibit viral replication by interfering with the viral polymerase complex, suggesting a promising avenue for developing antiviral agents .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntiviralInhibits viral replication by targeting viral proteins
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.